7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC14521203
Molecular Formula: C16H8F3NO5
Molecular Weight: 351.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8F3NO5 |
|---|---|
| Molecular Weight | 351.23 g/mol |
| IUPAC Name | 7-[4-nitro-3-(trifluoromethyl)phenoxy]chromen-2-one |
| Standard InChI | InChI=1S/C16H8F3NO5/c17-16(18,19)12-7-10(4-5-13(12)20(22)23)24-11-3-1-9-2-6-15(21)25-14(9)8-11/h1-8H |
| Standard InChI Key | VAVYWFZAWDNDKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Introduction
7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are renowned for their diverse biological activities. This compound features a chromene backbone with a nitro and trifluoromethyl substituent on the phenoxy group, making it of interest in medicinal chemistry and materials science. The presence of these functional groups enhances its lipophilicity and potential reactivity, contributing to its unique chemical properties.
Synthesis and Chemical Reactions
The synthesis of 7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves a multi-step process starting with materials such as 4-nitrophenol and trifluoromethylated phenolic derivatives. Common reagents for chemical reactions include reducing agents like lithium aluminum hydride for reduction and electrophiles such as bromine or iodine for substitution reactions.
Biological Activity and Applications
This compound has been explored for its potential biological activities, including interactions with various biological targets. Its unique combination of nitro and trifluoromethyl groups enhances its chemical reactivity and biological activity compared to other coumarin derivatives. Potential applications include pharmaceuticals and research in medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-hydroxycoumarin | Known for its anticoagulant properties. | |
| Flutamide | A nonsteroidal antiandrogen used in prostate cancer treatment. | |
| 3-(trifluoromethyl)phenol | Serves as a precursor for various fluorinated compounds. |
Research Findings and Future Directions
Research on 7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one highlights its potential in medicinal chemistry due to its enhanced biological properties. Further studies are needed to fully explore its therapeutic applications and to understand its interactions at the molecular level with biological targets.
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